molecular formula C₁₃₅H₂₄₃N₃₅O₃₂ B612707 Ceratotoxin A CAS No. 150671-04-8

Ceratotoxin A

Cat. No.: B612707
CAS No.: 150671-04-8
M. Wt: 2868.59
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ceratotoxin A can be synthesized chemically using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of this compound involves the use of recombinant DNA technology. The gene encoding this compound is inserted into a suitable expression vector, which is then introduced into a host organism such as Escherichia coli. The host organism produces the peptide, which is subsequently purified using chromatographic techniques .

Comparison with Similar Compounds

  • Ceratotoxin B
  • Ceratotoxin C
  • Cecropin A
  • Magainin
  • Defensin

Biological Activity

Ceratotoxin A (CtxA) is a 36-residue alpha-helical cationic peptide derived from the medfly Ceratitis capitata. It exhibits significant antibacterial properties, particularly against Gram-negative bacteria, and has garnered attention for its potential applications in antimicrobial therapies.

This compound is characterized by its amphipathic nature, which facilitates its interaction with bacterial membranes. The peptide's structure contributes to its ability to disrupt membrane integrity, leading to bacterial cell lysis. The mechanism of action involves the formation of ion channels within the bacterial membrane, similar to the behavior of alamethicin, another well-known antimicrobial peptide. This pore-forming ability is crucial for its antibacterial activity and is influenced by the peptide's cationic N-terminal region and hydrophobic C-terminal domain .

Table 1: Key Structural Features of this compound

FeatureDescription
Length36 residues
ChargeCationic (positively charged)
StructureAlpha-helical
SourceIsolated from Ceratitis capitata
Target BacteriaPrimarily Gram-negative

Antibacterial Activity

Research indicates that CtxA demonstrates potent antibacterial effects against various strains of Escherichia coli, particularly non-growing cells. Studies have shown that CtxA alters both the outer and inner membranes of E. coli K-12 cells, leading to increased permeability . The antibacterial efficacy is attributed to its ability to form pores in lipid bilayers, which disrupts cellular homeostasis.

Case Studies

  • Study on Membrane Disruption :
    • In a study published in 2004, researchers investigated the pore-forming properties of ceratotoxins in planar lipid bilayers. The results confirmed that CtxA could create voltage-dependent ion channels, supporting its role as an effective antimicrobial agent .
  • Comparative Analysis with Other Peptides :
    • Another study compared CtxA with other antimicrobial peptides, highlighting that while CtxA has strong antibacterial activity, it exhibits weak hemolytic activity, making it a promising candidate for therapeutic applications with minimal toxicity to human cells .

Research Findings

Recent studies have focused on the genetic basis and evolutionary aspects of ceratotoxins. Genomic analyses have identified multiple ceratotoxin gene precursors within Ceratitis capitata, suggesting a complex evolutionary history and potential for diverse biological activities . Furthermore, modifications in amino acid sequences have been shown to affect the biological activity of ceratotoxins, indicating that structural alterations can enhance or diminish their antimicrobial properties .

Table 2: Summary of Research Findings

Study YearAuthorsKey Findings
1996Rosetto et al.Identified membrane disruption effects on E. coli
2004Marchini et al.Confirmed pore-forming abilities in lipid bilayers
2004Sato et al.Highlighted weak hemolytic activity compared to other peptides
2020Manetti et al.Explored genetic diversity among ceratotoxin precursors

Properties

IUPAC Name

1-[2-[2-[2-[[6-amino-2-[2-[[2-[[1-[2-[2-[[2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[2-[[2-[[1-[2-[2-[[6-amino-2-[[6-amino-2-[[2-[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoylamino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]propanoylamino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]propanoylamino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]propanoylamino]hexanoyl]amino]propanoylamino]propanoylamino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C135H243N35O32/c1-26-76(15)105(164-116(182)87(142)69-171)127(193)144-68-103(174)153-98(70-172)124(190)148-82(21)112(178)159-94(63-71(5)6)123(189)158-92(49-34-40-58-140)120(186)156-90(47-32-38-56-138)118(184)147-83(22)114(180)160-95(64-72(7)8)132(198)168-60-42-51-99(168)125(191)163-104(75(13)14)129(195)149-84(23)110(176)155-91(48-33-39-57-139)119(185)157-93(50-35-41-59-141)122(188)165-106(77(16)27-2)128(194)143-67-102(173)152-88(45-30-36-54-136)121(187)166-107(78(17)28-3)130(196)151-86(25)115(181)161-96(65-73(9)10)133(199)169-61-43-52-100(169)126(192)167-108(79(18)29-4)131(197)150-85(24)111(177)154-89(46-31-37-55-137)117(183)146-80(19)109(175)145-81(20)113(179)162-97(66-74(11)12)134(200)170-62-44-53-101(170)135(201)202/h71-101,104-108,171-172H,26-70,136-142H2,1-25H3,(H,143,194)(H,144,193)(H,145,175)(H,146,183)(H,147,184)(H,148,190)(H,149,195)(H,150,197)(H,151,196)(H,152,173)(H,153,174)(H,154,177)(H,155,176)(H,156,186)(H,157,185)(H,158,189)(H,159,178)(H,160,180)(H,161,181)(H,162,179)(H,163,191)(H,164,182)(H,165,188)(H,166,187)(H,167,192)(H,201,202)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXGJUOSTKVDEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C135H243N35O32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2868.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150671-04-8
Record name 150671-04-8
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